molecular formula C18H18FNO3S B2356580 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide CAS No. 1396853-38-5

2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Cat. No.: B2356580
CAS No.: 1396853-38-5
M. Wt: 347.4
InChI Key: LDAKDDLMLUPXSD-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a synthetic organic compound that features a fluorophenyl group, a thioether linkage, and a hydroxychroman moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the thioether linkage: This can be achieved by reacting a 4-fluorophenyl thiol with an appropriate electrophile.

    Chroman ring synthesis: The chroman ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Amide bond formation: The final step involves coupling the thioether and chroman intermediates with an acetamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxychroman moiety can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones from the chroman ring.

    Reduction: Formation of amines from the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Used as a starting material for the synthesis of various analogs for structure-activity relationship studies.

Biology

    Enzyme inhibition: Potential inhibitor of enzymes due to its structural features.

Medicine

    Drug development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Material science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the hydroxychroman moiety could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide
  • 2-((4-methylphenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-13-5-7-14(8-6-13)24-11-17(21)20-12-18(22)9-10-23-16-4-2-1-3-15(16)18/h1-8,22H,9-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAKDDLMLUPXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CSC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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